molecular formula C23H24ClN3O2 B2672737 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-80-6

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2672737
CAS No.: 877631-80-6
M. Wt: 409.91
InChI Key: PDWVXJCHPBADEQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a furan ring, a phenylpiperazine moiety, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-phenylpiperazine and 2-furyl ethylamine. These intermediates are then coupled with 4-chlorobenzoyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The furan ring and benzamide core may also contribute to the compound’s binding affinity and specificity for other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
  • 4-chloro-N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]benzamide

Uniqueness

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties compared to its analogs

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-19-10-8-18(9-11-19)23(28)25-17-21(22-7-4-16-29-22)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWVXJCHPBADEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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